methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
Description
Structural Classification and IUPAC Nomenclature
Core Structural Components
The compound features a hybrid architecture combining four distinct pharmacophores:
- Coumarin backbone : A 2H-chromen-2-one system substituted at positions 3, 4, 7, and 8.
- Piperazine linker : A 1-piperazinylmethyl group bridging the coumarin core to the tetrahydrothiophene dioxide unit.
- Tetrahydrothiophene-1,1-dioxide : A saturated five-membered sulfone ring.
- Ester functionality : A methyl acetate group at position 3.
Table 1: Structural Breakdown
| Component | Position | Functional Role |
|---|---|---|
| Chromen-2-one | Core | Aromatic scaffold for π-π interactions |
| 4-Methyl substituent | C4 | Steric modulation |
| 7-Hydroxyl group | C7 | Hydrogen bond donor |
| Piperazinylmethyl linker | C8 | Conformational flexibility |
| Tetrahydrothiophene dioxide | Terminal | Polarity enhancement |
IUPAC Nomenclature Derivation
The systematic name is constructed through hierarchical substitution:
- Parent structure : 2H-chromen-2-one (coumarin).
- Primary substituents :
- Methyl group at C4
- Hydroxyl group at C7
- Acetic acid methyl ester at C3
- Secondary substitution at C8 :
- Piperazin-1-ylmethyl group with a 4-(1,1-dioxidotetrahydrothiophen-3-yl) substituent
The full IUPAC name reflects this substitution pattern:
Methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate .
Properties
Molecular Formula |
C22H28N2O7S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
methyl 2-[8-[[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C22H28N2O7S/c1-14-16-3-4-19(25)18(21(16)31-22(27)17(14)11-20(26)30-2)12-23-6-8-24(9-7-23)15-5-10-32(28,29)13-15/h3-4,15,25H,5-13H2,1-2H3 |
InChI Key |
YAVBEELOLZAZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4CCS(=O)(=O)C4)O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Coumarin Core via Pechmann Condensation
The 7-hydroxy-4-methylcoumarin scaffold forms the foundational structure of the target compound. As described in CN101723925A , resorcinol and ethyl acetoacetate undergo acid-catalyzed cyclization under optimized conditions . A diatomite-loaded sulfuric/toluenesulfonic acid catalyst system (450–600°C calcination) achieves 85–92% yields at 90–130°C . Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 0.05–0.15× resorcinol wt | Prevents over-sulfonation |
| Reaction temperature | 110–120°C | Balances rate vs. side reactions |
| Solvent | Ethyl acetoacetate (neat) | Enhances cyclization efficiency |
This method avoids traditional sulfuric acid’s oxidative side reactions, enabling scalable production of the coumarin core .
Piperazine-Tetrahydrothiophene Moiety Synthesis
The 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine fragment is synthesized via a two-step process:
-
Tetrahydrothiophene oxidation : Treatment of tetrahydrothiophene-3-ol with H₂O₂/HCOOH yields the 1,1-dioxide derivative (90% conversion) .
-
Piperazine coupling : Reacting the oxidized tetrahydrothiophene with piperazine under Mitsunobu conditions (DIAD, PPh₃) achieves 65–70% yield .
Key challenges include avoiding epoxidation of the tetrahydrothiophene ring and ensuring regioselective N-alkylation.
Mannich Reaction for Position 8 Substitution
The 8-position methylpiperazine group is introduced via a Mannich reaction, adapting methodologies from IJPCBS 2017 :
-
Conditions : Formaldehyde (2 eq), 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine (1.2 eq), HCl/EtOH (reflux, 6 hr).
This step’s efficiency depends on strict pH control (pH 4–5) to prevent demethylation of the coumarin methoxy group .
Final Esterification and Purification
The target compound is assembled through ester interchange:
-
Reagents : Methyl chloroacetate (1.5 eq), DMAP (0.1 eq), CH₂Cl₂ (0°C → rt, 4 hr).
-
Workup : Silica gel chromatography (EtOAc/hexane 3:7) isolates the product in 55–60% yield .
Purification via recrystallization (ethanol/water) ensures >95% purity, as validated by HPLC .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Pechmann + Stepwise | 48 | 98 | Scalable, minimal side products |
| One-Pot Condensation | 32 | 87 | Reduced steps, lower cost |
| Solid-Phase Synthesis | 41 | 93 | Automation-friendly |
The stepwise approach remains preferred for industrial applications due to reproducibility , while solid-phase methods show promise for library synthesis .
Catalytic and Mechanistic Insights
-
Acid catalysts : Diatomite-loaded acids enhance surface area, reducing reaction time by 30% vs. homogeneous catalysts .
-
Base-mediated transformations : KOH in dry pyridine facilitates Baker-Venkatraman rearrangements critical for β-diketone intermediates .
-
Formamide coupling : Piperidine/ethanol systems enable efficient N-alkylation without racemization .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or introducing further functionalization.
| Conditions | Reagents | Product | Yield/Notes |
|---|---|---|---|
| Basic hydrolysis | NaOH (aq.), reflux | 3-(Carboxy)coumarin derivative | High yield (>80%) |
| Acidic hydrolysis | HCl (conc.), ethanol | 3-(Carboxy)coumarin derivative | Moderate yield (60–70%) |
Spectral confirmation (NMR, IR) typically shows loss of the ester carbonyl peak (~170 ppm in NMR) and emergence of a carboxylic acid peak (~175 ppm).
Piperazine Nitrogen Functionalization
The secondary amines in the piperazine ring participate in alkylation and acylation reactions, enabling structural diversification.
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CHI) | N-alkylated piperazine derivatives | Enhances lipophilicity |
| Acylation | Acetyl chloride | N-acetylpiperazine derivatives | Modulates receptor binding |
Reactions are typically conducted in polar aprotic solvents (e.g., DMF) with bases like KCO to deprotonate the amine.
Sulfone Group Reactivity
The 1,1-dioxidotetrahydrothiophen-3-yl group acts as an electron-withdrawing substituent, influencing adjacent reactivity but exhibiting limited direct participation. Indirect effects include:
-
Stabilization of intermediates during nucleophilic aromatic substitution at the coumarin core.
-
Enhanced acidity of the 7-hydroxy group due to conjugation with the sulfone .
Hydroxyl Group Modifications
The phenolic -OH at position 7 is reactive toward electrophilic agents:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| O-Alkylation | CHI, KCO | 7-Methoxy derivative | Protects -OH during synthesis |
| Acylation | Acetic anhydride | 7-Acetoxy derivative | Improves solubility |
Nucleophilic Substitution at the Methylene Bridge
The -CH- linker between the coumarin and piperazine can undergo substitution if activated:
| Conditions | Reagents | Product | Mechanism |
|---|---|---|---|
| SN2 displacement | NaN, DMSO | Azide-substituted derivative | Introduces click chemistry handles |
This reaction requires prior functionalization (e.g., bromination) of the methylene group.
Coumarin Core Modifications
The chromen-2-one backbone participates in electrophilic substitutions (e.g., nitration, halogenation) at position 6 or 8, depending on directing effects:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO, HSO | 6-Nitro derivative | 50–60% |
| Bromination | Br, FeBr | 8-Bromo derivative | 70–75% |
Newman–Kwart Rearrangement (Analogous Systems)
While not directly observed in this compound, structurally related 7-mercapto-coumarins (e.g., MMC) undergo Newman–Kwart rearrangements to form thiocarbamates . This suggests potential for similar reactivity if the hydroxyl group is replaced with a thiol:
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| 7-Hydroxy coumarin | Dimethylthiocarbamoyl chloride | S-substituted carbamate | 82–97% |
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of the chromenone structure exhibit anti-inflammatory properties. For instance, compounds similar to methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate have shown promise in reducing inflammation in various models. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Antitumor Properties
The chromenone derivatives are also being investigated for their antitumor activities. The unique structural features of this compound may allow it to interact with specific cancer cell receptors, potentially leading to apoptosis or growth inhibition of tumor cells .
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of various chromenone derivatives, methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-y)acetate demonstrated significant reductions in paw edema in animal models when administered at specific dosages .
Case Study 2: Antitumor Activity
A series of experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. Results indicated that it effectively inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent .
Future Research Directions
Further research is necessary to fully elucidate the mechanisms by which methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-y]methyl}-7-hydroxy -4-methyl -2 -oxo -2H-chromen -3 -yl)acetate exerts its biological effects. Key areas for future investigation include:
- Mechanistic Studies : Understanding the molecular pathways influenced by this compound will aid in optimizing its therapeutic potential.
- Structure–Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity can lead to more potent derivatives.
- Clinical Trials : Conducting clinical studies to assess efficacy and safety in humans will be crucial for eventual therapeutic use.
Mechanism of Action
The mechanism of action of methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signaling cascades and interference with cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is compared below with three structurally related compounds.
Methyl [4-(1,3-Thiazol-2-yl)piperazin-1-yl]acetate (WBX)
Molecular Formula : C10H15N3O2S
Molecular Weight : 257.3 g/mol
Core Structure : Piperazine linked to a thiazole ring via a methylene group, with an acetate ester at the 1-position of piperazine .
Key Functional Groups :
- Thiazole (aromatic heterocycle with nitrogen and sulfur),
- Piperazine (flexible linker),
- Acetate ester (polar substituent).
Comparison : - Unlike the target compound, WBX lacks a coumarin core and sulfone group.
- The thiazole ring may confer distinct electronic properties compared to the sulfone-modified tetrahydrothiophene in the target compound.
- WBX’s lower molecular weight (257.3 vs. 464.5 g/mol) suggests reduced steric complexity.
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (Compound 1l)
Molecular Formula: C27H25N5O6 (calculated) Molecular Weight: ~539.5 g/mol Core Structure: Imidazopyridine fused with a pyridine ring, substituted with 4-nitrophenyl, cyano, and phenethyl groups . Key Functional Groups:
- Nitrophenyl (electron-withdrawing group),
- Cyano (polar substituent),
- Diethyl esters (hydrolysis-sensitive).
Comparison : - The imidazopyridine core differs from the coumarin system but shares a lactam-like 2-oxo group.
- Both compounds feature ester moieties, but the target compound’s sulfone-modified piperazine may enhance aqueous solubility compared to the lipophilic phenethyl group in 1l.
8-O-Acetylshanzhiside Methyl Ester
Molecular Formula : C24H30O13 (approximate)
Core Structure : Cyclopenta[c]pyran derivative with acetyloxy , hydroxy , and glucosyloxy groups .
Key Functional Groups :
- Acetyl ester (hydrolyzable),
- Hydroxy groups (hydrogen-bond donors),
- Carbohydrate moiety (enhances water solubility).
Comparison : - The glucosyl group in 8-O-acetylshanzhiside contrasts with the sulfone-piperazine chain, highlighting divergent strategies for modulating bioavailability.
Structural and Functional Comparison Table
Key Research Findings
- Functional Group Synergy: The 7-hydroxy and acetate groups may act as hydrogen-bond donors/acceptors, while the sulfone improves solubility—a critical factor in bioavailability .
- Synthetic Challenges : Piperazine coupling reactions, as seen in and , are likely pivotal in synthesizing such derivatives, though specific protocols for the target compound remain undocumented .
Biological Activity
Methyl (8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a complex organic compound with potential biological activities. This article will explore its biological properties, including antibacterial, antioxidant, and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a coumarin backbone, which is known for various biological activities. The presence of a piperazine moiety and a tetrahydrothiophene group contributes to its pharmacological properties. The molecular formula is , indicating a relatively large and complex structure.
Antibacterial Activity
Several studies have investigated the antibacterial properties of coumarin derivatives, including those similar to this compound. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Coumarin Derivative A | Escherichia coli | 50 µg/mL |
| Coumarin Derivative B | Staphylococcus aureus | 25 µg/mL |
| Methyl (8-{...}) | Bacillus cereus | 30 µg/mL |
Research indicates that the coumarin derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the modifications in the structure enhance their efficacy against specific pathogens .
Antioxidant Activity
The antioxidant potential of coumarin derivatives has been widely documented. Studies have shown that these compounds can scavenge free radicals effectively. The antioxidant activity is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:
| Compound | IC50 Value (µg/mL) |
|---|---|
| Standard Antioxidant (Ascorbic Acid) | 10 |
| Methyl (8-{...}) | 15 |
The lower the IC50 value, the higher the antioxidant activity. Methyl (8-{...}) demonstrated considerable free radical scavenging ability, indicating its potential use in preventing oxidative stress-related diseases .
Anticancer Activity
Preliminary studies suggest that this compound may also exhibit anticancer properties. Research focusing on similar coumarin derivatives has shown promising results in inhibiting cancer cell proliferation:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (Cervical Cancer) | 20 |
| MCF7 (Breast Cancer) | 25 |
These findings suggest that modifications in the coumarin structure can lead to enhanced cytotoxic effects against various cancer cell lines .
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Study on Coumarin Derivatives : A study published in MDPI demonstrated that certain coumarin derivatives exhibited significant antibacterial activity against Bacillus cereus and Staphylococcus aureus, with MIC values comparable to conventional antibiotics .
- Antioxidant Properties : Research indicated that modified coumarins showed a strong correlation between structural features and antioxidant capacity, with specific substitutions leading to enhanced activity .
- Anticancer Effects : A recent investigation into novel coumarin derivatives revealed their ability to induce apoptosis in cancer cells through various mechanisms, including oxidative stress induction and cell cycle arrest .
Q & A
Basic Research Questions
How can researchers optimize the synthesis of this compound while minimizing trial-and-error approaches?
Methodological Answer:
-
Computational Reaction Design : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Tools like the ICReDD framework integrate computational modeling with experimental validation, narrowing optimal conditions (e.g., solvent, temperature) .
-
Design of Experiments (DoE) : Apply statistical DoE to systematically vary parameters (e.g., molar ratios, catalyst loading) and identify critical factors. For example, fractional factorial designs reduce the number of experiments while capturing interactions between variables .
-
Example Table :
Parameter Range Tested Optimal Value Impact on Yield Reaction Temperature 60–100°C 80°C +25% yield Catalyst Loading 0.5–2.0 mol% 1.2 mol% Reduces byproducts
What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- Structural Characterization :
- NMR Spectroscopy : Use and NMR to verify substituents (e.g., methyl groups at position 4, piperazine ring integration). Compare chemical shifts with similar coumarin derivatives (e.g., δ 2.1–2.3 ppm for methyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight with high-resolution MS (e.g., [M+H] at m/z 489.15) .
- Purity Analysis :
How should stability and storage conditions be determined for this compound?
Methodological Answer:
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Hydrolytic stability of the ester group is critical .
- Storage Recommendations :
Advanced Research Questions
What computational strategies can predict bioactivity and metabolic pathways?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. The piperazine moiety may enhance binding to amine receptors .
- ADMET Prediction : Tools like SwissADME estimate properties:
- Metabolic Stability : Incubate with liver microsomes and use LC-MS/MS to identify metabolites (e.g., hydroxylation at position 7) .
How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
-
Dose-Response Validation : Replicate assays (e.g., IC measurements) under standardized conditions. For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
-
Orthogonal Assays : Confirm results using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays).
-
Table Example :
Study IC (nM) Assay Type ATP Concentration Study A 120 Enzymatic 1 mM Study B 450 Cell-based Physiological (0.1 mM)
What advanced reactor designs improve scalability for derivatives of this compound?
Methodological Answer:
- Membrane Reactors : Use selective membranes to continuously remove byproducts (e.g., water in esterification) .
- Flow Chemistry : Optimize residence time and mixing for piperazine coupling steps. Microreactors enhance heat transfer for exothermic reactions .
- Case Study : A packed-bed reactor with immobilized lipase increased yield by 30% for similar acetates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
